REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:12])[C:9]([NH2:11])=[S:10])=[CH:4][CH:3]=1.Cl[CH2:14][CH:15]=O>CCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]([CH3:12])[C:9]2[S:10][CH:14]=[CH:15][N:11]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N(C(=S)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a linear gradient of 10% EtOAc in hexane to 100% EtOAc
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)N(C=1SC=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |